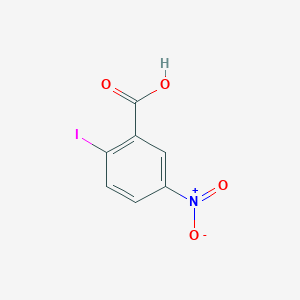

2-Iodo-5-nitrobenzoic acid

Description

Contextualization within Halogenated Nitrobenzoic Acids Research

2-Iodo-5-nitrobenzoic acid belongs to the class of organic compounds known as halogenated nitrobenzoic acids, which are derivatives of benzoic acid containing both a halogen and a nitro functional group. fishersci.fi The properties and reactivity of these compounds are determined by the nature and position of the substituents on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group and the bulky, reactive iodine atom on the this compound molecule makes it a subject of interest in chemical synthesis. cymitquimica.com

Research into halogenated aromatic acids has explored their various chemical and biological effects. For instance, studies have shown that halogen analogues of p-nitrobenzoate can inhibit the growth of certain microorganisms like Nocardia erythropolis. nih.gov The specific identity of the halogen atom significantly influences the compound's characteristics. When compared to its chloro-analogue, 2-Chloro-5-nitrobenzoic acid, differences in molecular weight, steric bulk, and leaving-group ability of the halogen lead to distinct reactivities, particularly in metal-catalyzed cross-coupling reactions where the iodo-substituent is more reactive.

Significance as a Research Compound

The significance of this compound in academic research lies primarily in its role as a versatile synthetic intermediate. The iodine atom can be readily substituted, making it an excellent substrate for various coupling reactions.

Key research applications include:

Cross-Coupling Reactions: It serves as a precursor in Suzuki-Miyaura couplings, where the iodine atom undergoes palladium-catalyzed reactions with boronic acids to form new carbon-carbon bonds.

Heterocyclic Synthesis: The compound is a valuable starting material for creating heterocyclic structures. Following the chemical reduction of its nitro group to an amine, the resulting derivative can be used to construct indole (B1671886) and quinoline (B57606) scaffolds, which are common cores in many biologically active molecules. It is also a documented reactant for the synthesis of 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines. chemicalbook.com

Fluorescent Probes: It reacts with terminal alkynes to create fluorescent compounds, which have applications in chemical sensing and imaging. cymitquimica.combiosynth.com Immobilized on an electrode, it has been used as a probe in voltammetry studies. biosynth.com

Amide Synthesis: The compound is also employed as a reagent in the synthesis of amides. biosynth.com

Historical Perspectives in Chemical Literature

While the broader family of nitrobenzoic acids has been documented in chemical history since the sixteenth century, with their antifungal properties being identified in 1875, the specific study of this compound is more contemporary and rooted in modern synthetic chemistry.

Data Tables

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19230-50-3 chemicalbook.com |

| Molecular Formula | C₇H₄INO₄ chemicalbook.com |

| Molecular Weight | 293.02 g/mol chemicalbook.com |

| Appearance | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Melting Point | 195–198 °C |

Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Iodobenzoic acid |

| 2-Chloro-5-nitrobenzoic acid |

| 2-Iodo-5-nitrotoluene (B1294305) |

| 2-Arylquinazolines |

| Indoles |

| Quinolines |

| p-Nitrobenzoate |

| Nitric acid |

| Sulfuric acid |

| Boronic acids |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSFIFUXHORXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397276 | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-50-3 | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 5 Nitrobenzoic Acid

Direct Nitration of 2-Iodobenzoic Acid and its Derivatives

The most common route to 2-iodo-5-nitrobenzoic acid is the direct nitration of 2-iodobenzoic acid using a strong acid mixture. nih.govbeilstein-journals.org This method relies on an electrophilic aromatic substitution reaction where a nitro group (–NO₂) is introduced onto the benzene (B151609) ring.

The efficiency and yield of the nitration of 2-iodobenzoic acid are highly dependent on the reaction conditions. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent used. nih.govbeilstein-journals.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. vaia.commasterorganicchemistry.com

Research has shown that temperature plays a critical role. One reported procedure involves adding 2-iodobenzoic acid to a mixture of 65% HNO₃ and 95% H₂SO₄, heating the solution to 135 °C, and stirring for one hour. nih.govbeilstein-journals.org Another protocol involves cooling the neat 2-iodobenzoic acid to 0 °C, adding a mixture of fuming HNO₃ and concentrated H₂SO₄, and stirring at 0 °C for one hour, at room temperature for 30 minutes, and finally at 135 °C for two hours. ambeed.com A high-temperature nitration at 100 °C for 2 hours in a mixture of concentrated H₂SO₄ and nitric acid has also been described. cardiff.ac.uk

Despite these established methods, the yields can be variable, often ranging from 11% to 49%. nih.govbeilstein-journals.orgambeed.com This variability underscores the challenges in optimizing the reaction to consistently achieve high yields. The work-up procedure often involves pouring the reaction slurry onto ice, followed by filtration. nih.govbeilstein-journals.orgambeed.com In some cases, the crude product is further treated with a potassium iodide (KI) solution to handle byproducts. nih.govbeilstein-journals.orgambeed.com

Table 1: Optimization of Nitration Conditions for 2-Iodobenzoic Acid

| Nitrating Agent | Temperature | Time | Reported Yield | Source(s) |

|---|---|---|---|---|

| HNO₃ (65%) / H₂SO₄ (95%) | 135 °C | 1 hour | 11–46% | nih.govbeilstein-journals.org |

| Fuming HNO₃ / Conc. H₂SO₄ | 0 °C to 135 °C | 3.5 hours | 49% | ambeed.com |

| Conc. HNO₃ / Conc. H₂SO₄ | 100 °C | 2 hours | 89% (of 5-Nitro-2-iodosobenzoic acid) | cardiff.ac.uk |

The substitution pattern on the starting material, 2-iodobenzoic acid, dictates the position of the incoming nitro group. The benzene ring has two substituents: an iodine atom at position 2 and a carboxylic acid group at position 1. The carboxylic acid group is a meta-director, while the iodine atom is an ortho-, para-director. youtube.comlibretexts.org

The directing effects of these two groups are therefore in conflict. The nitration results in a mixture of isomers, with the main products being this compound (nitro group para to iodine and meta to the carboxyl group) and 2-iodo-3-nitrobenzoic acid (nitro group ortho to iodine and meta to the carboxyl group). ambeed.com One study reported obtaining a 13:2 mixture of this compound and the undesired 2-iodo-3-nitrobenzoic acid isomer, which were inseparable. ambeed.com The formation of the 5-nitro isomer is generally favored over the 3-nitro isomer due to steric hindrance from the adjacent carboxylic acid group.

The rate and outcome of electrophilic aromatic substitution are significantly influenced by the electronic properties of the substituents already present on the aromatic ring. libretexts.org These substituents can be classified as either activating or deactivating. masterorganicchemistry.com

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Examples include hydroxyl (–OH) and alkyl (–CH₃) groups. libretexts.org They generally direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. masterorganicchemistry.com The carboxylic acid (–COOH) and nitro (–NO₂) groups are strongly deactivating and direct incoming electrophiles to the meta position. libretexts.org Halogens, including iodine (–I), are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance. libretexts.orgmasterorganicchemistry.com

In the case of 2-iodobenzoic acid, both the carboxyl group and the iodine atom are deactivating, making the nitration reaction slower than that of benzene itself. masterorganicchemistry.com The presence of a strongly electron-withdrawing nitro group on a benziodoxole ring has been shown to dramatically increase the rate of substitution reactions. cardiff.ac.uk Conversely, introducing additional electron-donating groups onto the starting material could potentially increase the nitration efficiency, although this may also affect the regioselectivity.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect | Source(s) |

|---|---|---|---|---|

| -COOH | Electron-withdrawing | Deactivating | Meta | libretexts.org |

| -I | Inductively withdrawing, Resonantly donating | Deactivating | Ortho, Para | libretexts.orgmasterorganicchemistry.com |

| -NO₂ | Electron-withdrawing | Strongly Deactivating | Meta | libretexts.org |

| -OH | Resonantly donating, Inductively withdrawing | Activating | Ortho, Para | libretexts.org |

| -CH₃ | Inductively donating | Activating | Ortho, Para | libretexts.org |

Novel Synthetic Approaches and Challenges

The synthesis of this compound and related compounds is an area of ongoing research, with a focus on developing more efficient, environmentally friendly, and higher-yielding methods. Researchers are exploring novel techniques and addressing the inherent challenges associated with these syntheses.

Exploration of Templated Cyclization in Related Syntheses

Templated cyclization is a strategy being explored to overcome high activation barriers in certain synthetic steps. This approach involves using a template molecule to pre-organize the reacting species into a conformation that favors the desired cyclization reaction. While not directly reported for the synthesis of this compound itself, the exploration of templated cyclization in the synthesis of related heterocyclic compounds, such as isocoumarins, highlights its potential. nus.edu.sg For example, in the synthesis of 5-nitroisocoumarins, a tandem Castro-Stephens coupling followed by a 6-endo-dig cyclization of 2-iodo-3-nitrobenzoic acid with an alkyne is utilized. nus.edu.sg This demonstrates how intramolecular cyclization strategies can be employed in the synthesis of complex molecules derived from iodo-nitrobenzoic acids.

Microwave-assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. researchgate.net

In the context of synthesizing derivatives of nitrobenzoic acids, microwave-assisted methods have been successfully applied. For example, the amination of 2-chloro-5-nitrobenzoic acid with various amines has been achieved in high yields and short reaction times (5-30 minutes) under microwave irradiation, without the need for a solvent or catalyst. acs.orgnih.gov This catalyst-free approach is also suitable for upscaling. acs.orgnih.gov The application of microwave assistance has also been described for the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids to produce indol-3-yl acetates. researchgate.net Given its success in related syntheses, MAOS presents a promising avenue for optimizing the synthesis of this compound, potentially reducing reaction times and improving yields.

Addressing Solubility and Yield Limitations in Synthesis

A significant challenge in the synthesis of this compound and its derivatives is the poor solubility of the compound and its intermediates in common organic solvents. beilstein-journals.org This poor solubility can hinder reaction rates and complicate purification processes, often leading to lower yields. acs.org For instance, the synthesis of this compound via the nitration of 2-iodobenzoic acid can result in yields as low as 42% after purification. Similarly, the Cristol-Firth modification of the Hunsdiecker reaction for aromatic acids often gives poor yields due to the low solubility of the carboxylate salts in the reaction medium. acs.org

Chemical Reactivity and Transformation Studies of 2 Iodo 5 Nitrobenzoic Acid

Substitution Reactions

The iodine atom on the aromatic ring of 2-Iodo-5-nitrobenzoic acid is a key site for substitution reactions. Its ability to act as a leaving group is enhanced by the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution of the Iodine Atom

The iodine atom in this compound can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group facilitates this process by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This makes the aromatic ring more susceptible to attack by nucleophiles. georganics.sknih.gov

Copper-catalyzed Ullmann-type reactions are also a common method for the substitution of the iodine atom. organic-chemistry.org These reactions typically involve the coupling of the aryl iodide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org Electron-withdrawing groups, such as the nitro group in this compound, are known to activate the aromatic nucleus toward the Ullmann reaction. oup.com

Formation of Derivatives with Various Nucleophiles (e.g., Amines, Thiols)

The activated nature of the this compound scaffold allows for the formation of a variety of derivatives through reactions with different nucleophiles.

Amines: Reaction with amines can lead to the formation of N-aryl substituted products. These reactions often proceed via SNAr or copper-catalyzed coupling mechanisms, such as the Buchwald-Hartwig or Ullmann-Goldberg reactions, to form a new carbon-nitrogen bond. nih.gov

Thiols: Cysteine residues in proteins, which contain thiol groups, have been shown to react with electron-deficient aryl halides. nih.gov Similarly, this compound can react with simple thiols, where the thiolates act as potent nucleophiles to displace the iodide and form a thioether linkage. nih.gov

The following table summarizes the types of derivatives formed from the reaction of this compound with common nucleophiles.

| Nucleophile | Functional Group | Resulting Derivative | Bond Formed |

| Amine | -NH₂ | Amino-substituted benzoic acid | C-N |

| Thiol | -SH | Thioether-substituted benzoic acid | C-S |

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reducible to an amino group, providing a synthetic route to valuable amino-substituted benzoic acid derivatives. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation (e.g., Pd/C with H₂)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. ncsu.edu This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. masterorganicchemistry.comyoutube.com The reaction is generally carried out under mild conditions and is known for its high chemoselectivity, often leaving other functional groups, such as the carboxylic acid and the iodine atom, intact. masterorganicchemistry.comillinois.edu

Chemical Reduction Methods (e.g., SnCl₂/HCl)

Chemical reducing agents offer an alternative to catalytic hydrogenation for the reduction of the nitro group. A classic and reliable method involves the use of stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl). ncsu.edu This method is particularly useful in laboratory settings. Other metal-based systems, such as iron (Fe) in acidic or neutral conditions (e.g., Fe/HCl or Fe/NH₄Cl), can also be employed for this reduction. patsnap.comsciencemadness.org

The table below outlines common conditions for the reduction of the nitro group in nitroarenes.

| Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure of H₂, room temperature, solvent (e.g., ethanol, acetic acid) reddit.comlibretexts.org |

| Chemical Reduction | SnCl₂/HCl | Concentrated HCl, room temperature or gentle heating ncsu.edurug.nl |

| Chemical Reduction | Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous solution, heating patsnap.comsciencemadness.org |

Formation of Amino-substituted Benzoic Acid Derivatives

The reduction of the nitro group in this compound leads to the formation of 2-iodo-5-aminobenzoic acid. This resulting amino-substituted benzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional chemicals. google.com For instance, the reduction of 2-chloro-5-nitrobenzoic acid, a related compound, yields 5-amino-2-chlorobenzoic acid, which is then used in further synthetic steps. ncsu.edu The amino group introduces a new site of reactivity, allowing for subsequent reactions such as diazotization, which can be used to introduce other functionalities to the aromatic ring. orgsyn.org

Coupling Reactions

Coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the iodine substituent serves as a versatile handle for various palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. ambeed.com this compound is a suitable substrate for this reaction, where the iodine atom is readily replaced. The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst and a base.

The reaction mechanism generally proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. ambeed.com

Table 1: Key Aspects of Suzuki-Miyaura Coupling

| Feature | Description |

| Catalysts | Palladium complexes, such as those with phosphine (B1218219) ligands, are commonly employed. acs.org |

| Reaction Conditions | The reaction is typically carried out in the presence of a base and a suitable solvent. sciforum.net |

| Substrate Scope | A wide range of arylboronic acids can be coupled with this compound. |

The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity for the desired biaryl compounds. prezi.com

The Suzuki-Miyaura coupling provides a direct route to biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. fiveable.me By coupling this compound with various arylboronic acids, a diverse range of biaryl structures can be synthesized. The synthesis of biaryls with extended aromatic systems can be achieved by using boronic acids containing multiple aromatic rings.

While specific examples detailing the synthesis of extended aromatic systems directly from this compound are not abundant in the provided search results, the general applicability of the Suzuki coupling allows for the rational design of such molecules. For instance, reacting this compound with biphenylboronic acid or other polyaromatic boronic acids would be expected to yield the corresponding extended biaryl structures. The synthesis of complex biaryls often relies on a strategic sequence of coupling reactions. oregonstate.edu

The Castro-Stephens coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne. wikipedia.org This reaction is particularly useful for synthesizing aryl-alkyne frameworks. While the primary focus is often on palladium-catalyzed couplings, copper-mediated reactions like the Castro-Stephens coupling offer alternative reactivity.

In systems related to this compound, such as other o-iodobenzoic acids, the Castro-Stephens coupling has been employed. For instance, the reaction of o-iodobenzoic acid with a copper acetylide can lead to the formation of a 2-alkynylbenzoic acid intermediate which can then undergo further transformations. aurigeneservices.com A study on 2-iodo-3-nitrobenzoic acid, a close analogue, demonstrated a tandem Castro-Stephens coupling followed by a 6-endo-dig cyclization to produce 5-nitroisocoumarins. nus.edu.sgbath.ac.uk

Interestingly, one report indicated that the reaction of this compound with phenylacetylene (B144264) under certain copper-catalyzed conditions resulted in the uncyclized product, 5-nitro-2-(phenylethynyl)benzoic acid, highlighting the influence of substituent positioning on the reaction outcome. aurigeneservices.com

Cyclization Reactions and Heterocyclic Scaffolds

The functional groups present in this compound and its derivatives make it a valuable precursor for the synthesis of various heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Heterocyclic scaffolds are core structures in a vast number of pharmaceuticals. derpharmachemica.com this compound serves as a building block for the synthesis of such scaffolds. The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for cyclization reactions. The resulting 2-iodo-5-aminobenzoic acid can be utilized in the construction of various nitrogen-containing heterocycles. The versatility of this intermediate allows for its incorporation into diversity-oriented synthesis strategies aimed at producing libraries of heterocyclic compounds for drug discovery. researchgate.net

The synthesis of specific heterocyclic systems such as benzimidazoles and benzodiazepinediones can be achieved from derivatives of this compound. For example, a related compound, 4-fluoro-2-iodo-5-nitrobenzoic acid, has been utilized in the solid-phase synthesis of benzimidazoles and benzodiazepinediones.

The general strategy for the synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. ijpsr.com Starting from this compound, a synthetic route could involve the reduction of the nitro group and subsequent reaction of the amino group with another amine, followed by cyclization.

Similarly, 1,4-benzodiazepine-2,5-diones, a class of compounds with significant pharmacological interest, can be synthesized from anthranilic acid derivatives. researchgate.net The reduction of the nitro group in this compound to an amino group would provide a substituted anthranilic acid, a key precursor for the synthesis of these diazepine (B8756704) systems.

Influence of Steric Bulk and Electron-withdrawing Groups on Cyclization Modes

The reactivity of this compound in cyclization reactions is significantly influenced by the electronic effects of its substituents. The presence of the strongly electron-withdrawing nitro group (–NO₂) enhances the electrophilicity of the aromatic ring, a key factor in many of its chemical transformations.

In copper-mediated coupling-cyclization reactions with terminal alkynes, the electronic nature of the substituents on the 2-iodobenzoic acid scaffold plays a crucial role. For instance, in a study exploring the synthesis of 3-substituted isocoumarins, this compound, when reacted with phenylacetylene, yielded the uncyclized product, 5-nitro-2-(phenylethynyl)benzoic acid, instead of the expected isocoumarin. aurigeneservices.com This outcome suggests that the strong electron-withdrawing effect of the nitro group disfavors the final cyclization step under these specific reaction conditions. In contrast, substrates with electron-donating groups, such as 2-iodo-3-methoxybenzoic acid, readily cyclized to form the corresponding isocoumarin. aurigeneservices.com

Similarly, in copper-catalyzed domino reactions for the synthesis of quinazolinediones, this compound provided the desired product in a low yield of only 22%. It is proposed that benzoic acids with electron-withdrawing groups are more inclined to follow a non-catalyzed reaction pathway, leading to the formation of N-acylurea as a major by-product.

The steric hindrance from substituents can also affect reaction outcomes. While the nitro group itself is not exceptionally bulky, studies on related substituted 2-iodobenzoic acids have shown that larger groups can impede the approach of reactants, thereby influencing the feasibility and yield of cyclization. mdpi.comacs.org For example, in some cyclization reactions, substrates with bulky groups have demonstrated lower product yields due to steric hindrance. mdpi.com

Reactions as a Precursor to Hypervalent Iodine Reagents

This compound is a valuable precursor for the synthesis of hypervalent iodine reagents. These reagents are compounds in which an iodine atom has more than the usual number of covalent bonds, making them potent oxidizing agents in organic synthesis. The electron-withdrawing nitro group in this compound is instrumental in modifying the properties of the resulting hypervalent iodine compounds. nih.govnih.govresearchgate.net

A significant application of this compound is in the synthesis of the electrophilic trifluoromethylating reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. nih.govnih.govresearchgate.net This synthesis involves a multi-step process.

First, this compound is oxidized to form an intermediate hypervalent iodine compound. One method involves treating it with tert-butyl hypochlorite (B82951) (t-BuOCl) in a mixture of dichloromethane (B109758) (DCM) and tert-butanol (B103910) (t-BuOH) at 0 °C. This reaction leads to the immediate precipitation of 1-chloro-5-nitro-3H-1λ³,2-benziodaoxol-3-one in high yields (81–93%). nih.govbeilstein-journals.org

The subsequent step is the introduction of the trifluoromethyl group. This is achieved by reacting the chlorinated intermediate with anhydrous potassium fluoride (B91410) (KF) and a trifluoromethyl source, such as the Ruppert–Prakash reagent (TMSCF₃), in hot acetonitrile (B52724) (MeCN). nih.gov This sequence provides the desired 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one as a pale yellow solid. nih.gov

Table 1: Synthesis of 1-chloro-5-nitro-3H-1λ³,2-benziodaoxol-3-one

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|

Trichloroisocyanuric acid (TCICA) has been employed as an inexpensive and efficient stoichiometric oxidant for the conversion of this compound into its hypervalent iodine derivatives. beilstein-journals.org In one protocol, the reaction of this compound with TCICA in hot acetonitrile readily produces 1-chloro-5-nitro-3H-1λ³,2-benziodaoxol-3-one in a 90% yield. beilstein-journals.org Although effective, alternative methods using t-BuOCl are sometimes preferred due to shorter reaction times and reduced solvent consumption. beilstein-journals.org

Other oxidizing agents, such as Oxone®, are also used to generate hypervalent iodine species from 2-iodobenzoic acid derivatives in situ for catalytic applications. beilstein-journals.orgbeilstein-journals.org The choice of oxidant can be critical for the efficiency and selectivity of subsequent reactions.

The hypervalent iodine derivatives of this compound have been the subject of electrochemical and kinetic investigations to understand their reactivity. nih.govnih.govresearchgate.net Cyclic voltammetry studies of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one have been conducted to determine its reduction potential. researchgate.net These studies provide insight into the electronic effects of the nitro group on the iodine center. researchgate.net

Kinetic studies, often monitored by ¹⁹F NMR, have revealed that despite predictions based on cyclic voltammetry and X-ray structural data for lower reactivity, the nitrated derivative is nearly an order of magnitude more reactive in trifluoromethylation reactions than its non-nitrated counterpart. nih.govnih.govresearchgate.net Under acidic conditions, the I–CF₃ bond in the nitro-substituted compound shows increased lability, decaying almost ten times faster than the non-nitro analog. researchgate.net This enhanced reactivity is paralleled by an increased thermal stability, as indicated by differential scanning calorimetry, making it a safer reagent to handle. nih.govnih.govresearchgate.net

Table 2: Comparative Kinetic Data for Hypervalent Iodine Reagents

| Compound | Decomposition Rate Constant (k_decomp) | Method |

|---|---|---|

| 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | 4.43 ± 2.15 × 10⁻³ s⁻¹ | ¹⁹F NMR researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Iodo-5-nitrobenzoic acid, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectral Analysis for Structure Confirmation

The ¹H NMR spectrum is instrumental in confirming the substitution pattern of the aromatic ring. In a typical analysis using DMSO-d₆ as the solvent, the aromatic protons of this compound exhibit distinct signals. For instance, a doublet may appear at approximately 8.40 ppm (J = 2.7 Hz), another doublet at 8.29 ppm (J = 8.6 Hz), and a doublet of doublets at 7.99 ppm (J = 8.5, 2.2 Hz). researchgate.net These chemical shifts and coupling constants are consistent with the assigned positions of the iodo, nitro, and carboxylic acid groups on the benzene (B151609) ring. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet at a higher chemical shift.

¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 8.40 | Doublet | 2.7 |

| Aromatic H | 8.29 | Doublet | 8.6 |

| Aromatic H | 7.99 | Doublet of Doublets | 8.5, 2.2 |

¹³C NMR Chemical Shift Analysis of Quaternary Carbons

¹³C NMR spectroscopy provides further structural confirmation by identifying all carbon atoms, including the quaternary carbons which lack attached protons. In DMSO-d₆, the quaternary carbon of the carboxyl group (C=O) typically resonates around 166.5 ppm. researchgate.net The carbon atom attached to the nitro group (C-NO₂) is observed at approximately 147.3 ppm, while the carbon bearing the iodine atom (C-I) appears around 104.1 ppm. researchgate.net The analysis of these chemical shifts is crucial for unambiguously assigning the positions of the substituents on the aromatic ring.

¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| CO (Carboxyl) | 166.5 |

| C-NO₂ (Carbon-Nitro) | 147.3 |

| C-I (Carbon-Iodo) | 104.1 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular formula of the compound is C₇H₄INO₄, corresponding to a molecular weight of approximately 293.02 g/mol . leyan.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion, often observed as the [M-H]⁻ ion in negative ion mode ESI-MS at m/z 292.912. This technique provides unequivocal confirmation of the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to specific molecular vibrations. The strong electron-withdrawing nature of the nitro group influences the positions of these bands. Key absorption bands include:

Carboxylic Acid (C=O stretch): A strong absorption band is typically observed in the region of 1700 cm⁻¹.

Nitro Group (N-O asymmetric stretch): A strong absorption appears between 1520 and 1350 cm⁻¹.

Aromatic C-H stretch: These are typically observed above 3000 cm⁻¹.

C-I stretch: This vibration appears in the far-infrared region, usually below 600 cm⁻¹.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification of this compound and for assessing its purity. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. A typical HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a wavelength such as 254 nm. This method allows for the separation of the target compound from any impurities, and the purity can be determined by the relative area of the main peak. Purity levels of 99.47% have been reported using HPLC. leyan.com Thin-layer chromatography (TLC) is also employed for monitoring reaction progress during its synthesis, often using a solvent system like petroleum ether/ethyl acetate. google.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound. Reversed-phase HPLC methods are commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for analyzing nitrobenzoic acid isomers involves a C18 bonded column and an eluent system composed of 2-propanol, water, and acetic acid. doi.org This method has been successfully used to separate o-, m-, and p-nitrobenzoic acid isomers, which is critical as the nitration of 2-iodobenzoic acid can lead to the formation of positional isomers. doi.org For instance, the synthesis of this compound via nitration of 2-iodobenzoic acid often results in a mixture of isomers, primarily the desired 5-nitro isomer and the 3-nitro isomer. rsc.org The purity of the final product is crucial, with requirements often exceeding 98% or even 99.5% for pharmaceutical intermediates. doi.orgsigmaaldrich.com HPLC with photodiode array (PDA) detection allows for the quantification of impurities, ensuring the material meets the stringent quality standards required for its applications.

Table 1: HPLC Conditions for Nitrobenzoic Acid Isomer Separation

| Parameter | Condition |

| Stationary Phase | C18 bonded column (150 mm × 4.6 mm I.D.) |

| Mobile Phase | 2-propanol–water–acetic acid (20:80:0.4, v/v/v) |

| Flow Rate | 1.2 ml/min |

| Detection Wavelength | 254 nm |

| pH of Eluent | 2.99 |

This table summarizes typical HPLC conditions for the separation of nitrobenzoic acid isomers, based on established methods. doi.org

Column Chromatography for Isomer Separation

Column chromatography is a fundamental purification technique used to separate this compound from reaction byproducts and positional isomers. Following the synthesis, which often involves the nitration of 2-iodobenzoic acid, a mixture of this compound and 2-iodo-3-nitrobenzoic acid can be formed. rsc.org Silica (B1680970) gel is the most common stationary phase for this separation, owing to its polarity. rsc.org

The separation is achieved by eluting the mixture through the silica gel column with a solvent system, typically a gradient of hexane (B92381) and ethyl acetate. rsc.org The different components of the mixture travel through the column at different rates based on their polarity, allowing for the collection of pure fractions of the desired isomer. rsc.org For example, a crude product containing this compound was purified using silica gel column chromatography with a hexane/EtOAc (9:1) eluent to yield the pure compound. rsc.org This technique is essential for obtaining high-purity material required for subsequent reactions or characterization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and efficient analytical method used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.orgumass.edu By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. umass.edursc.org

TLC is particularly useful for monitoring the nitration of 2-iodobenzoic acid to ensure the reaction goes to completion. rsc.org The progress of the reaction can be qualitatively assessed by comparing the spots of the reaction mixture to those of the starting material and a pure sample of the product, if available. umass.edu The choice of eluent, often a mixture of hexane and ethyl acetate, is crucial for achieving good separation of the spots on the TLC plate. rsc.org This simple and cost-effective technique provides valuable real-time information to the synthetic chemist, guiding decisions on reaction time and workup procedures. ijrti.orgukessays.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. This technique provides unequivocal evidence of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. beilstein-journals.org

The crystal structure of derivatives of 2-iodosyl and 2-iodylbenzoic acid, which can be formed from 2-iodobenzoic acid precursors, have been investigated to understand their cyclic nature. researchgate.net For instance, the crystal structure of sodium 2-iodosyl-4-nitrobenzoate revealed a bicyclic structure. researchgate.net While a specific crystal structure for this compound itself was not detailed in the provided search results, the analysis of related compounds highlights the power of this technique. For example, single crystals of a derivative, 1-Chloro-5-nitro-3H-1λ³,2-benziodaoxol-3-one, suitable for X-ray analysis were grown from a saturated solution in hot acetonitrile. beilstein-journals.org The resulting data, often refined using programs like SHELXL, provides a detailed molecular picture that is crucial for understanding the compound's reactivity and properties.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to assess the thermal stability of this compound and its derivatives. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, decomposition temperatures, and associated energy changes. beilstein-journals.orgresearchgate.net

DSC measurements have been performed on derivatives of this compound to evaluate their thermal hazards. beilstein-journals.org For instance, a study on a trifluoromethylating reagent derived from this compound indicated that the nitrated derivative was thermally more stable than its non-nitrated counterpart. beilstein-journals.orgresearchgate.net DSC traces can reveal exothermic decomposition events, providing critical information for safe handling and storage. researchgate.net The choice of crucible material can significantly impact DSC results, as some materials can catalyze decomposition. icheme.org These thermal stability data are vital for process safety, especially in industrial applications.

Table 2: Thermal Analysis Data for a Derivative of this compound

| Parameter | Value |

| Decomposition Energy | 138 kJ/mol (for a related compound) |

| Maximum Heat Flow | 3.7 kW/mol (for a related compound) |

| Heating Rate | 10 K/min |

| Crucible Type | Punctured Al₂O₃ pans |

This table presents DSC data for a related hypervalent iodine reagent, illustrating the type of information obtained from such analysis. beilstein-journals.org

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound and its derivatives. By measuring the current that develops in an electrochemical cell as the voltage is varied, information about the reduction and oxidation potentials of the compound can be obtained. beilstein-journals.org

CV studies on a trifluoromethylating reagent derived from this compound were conducted to understand the effect of the nitro group on its electrochemical behavior. beilstein-journals.org The experiments were typically performed in an anhydrous solvent like acetonitrile with a supporting electrolyte. beilstein-journals.org The resulting cyclic voltammogram can reveal quasi-reversible processes and their corresponding peak potentials. beilstein-journals.org In one study, the standard reduction potential of a derivative was determined to be -1.1 V versus the Ag/Ag⁺ pair, which was comparable to the non-nitrated analog, suggesting that the nitration did not significantly influence the standard reduction potential. beilstein-journals.orgnih.gov This information is valuable for understanding the compound's reactivity in redox reactions. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-iodo-5-nitrobenzoic acid allows for the exploration of its three-dimensional structure and conformational possibilities. The molecule is largely planar due to the aromatic benzene (B151609) ring. However, slight deviations from planarity can occur due to the presence of the nitro group and the iodine atom.

Conformational analysis of similar substituted benzoic acids has been a subject of study to understand how different functional groups influence the molecule's preferred spatial arrangement. qub.ac.uk For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the benzene ring. Intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid proton and the adjacent iodine atom or the nitro group, can influence the conformational landscape. Computational methods can predict the relative energies of different conformers, identifying the most stable arrangements.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, electron density distribution, and electrostatic potential. These calculations help in understanding how the electron-withdrawing nitro group and the bulky, polarizable iodine atom affect the electronic properties of the benzoic acid core. researchgate.net

DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can be employed to calculate various molecular properties. researchgate.net For instance, computed IR and Raman spectra can be compared with experimental data to validate the calculated electronic structure models. Furthermore, DFT is instrumental in predicting reactivity indices, such as Fukui functions, which can identify the most likely sites for electrophilic and nucleophilic attack.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by predicting reaction pathways and identifying transition states. For this compound, this can involve modeling reactions such as substitution at the iodine position or reduction of the nitro group.

For example, in a copper-catalyzed domino reaction, this compound was observed to give a low yield of the desired quinazolinedione product, with the formation of a major N-acylurea by-product. Computational modeling could be used to investigate the transition states of both the desired and the side-reaction pathways to understand the preference for the non-catalyzed pathway. Similarly, in the context of decarboxylative iodination, theoretical studies suggest that the reaction proceeds via a concerted decarboxylation-halogenation type process, and the transition state can be modeled to understand the energetics of this transformation. acs.org

Internal Reaction Coordinate (IRC) path calculations are a key tool in this area, allowing researchers to follow the reaction pathway from the transition state to both the reactants and products, thus confirming the nature of the transformation. acs.org

Studies on Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by its substituents: the iodine atom and the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. libretexts.org The iodine atom, being a halogen, also influences the electronic properties and can act as a leaving group in various coupling reactions.

Theoretical investigations into the amination of aryl halides have shown a significant correlation between the activation barriers of C-N bond formation and the Hammett σ parameters, which quantify the electron-withdrawing or -donating ability of substituents. acs.org Such studies indicate that electron-withdrawing groups like the nitro group can significantly affect the energetics of the reaction. acs.org The position of the substituent is also critical; for instance, an ortho-carboxyl group can have a stabilizing interaction with an incoming amine during a reaction. acs.org

In electrophile-driven cyclizations, the presence of a strong electron-withdrawing group like the nitro group can influence the regioselectivity, favoring a 6-endo cyclization mode over a 5-exo mode. nus.edu.sg Computational studies can rationalize these observed selectivities by analyzing the electronic distribution and stability of the intermediates and transition states.

Computational Analysis of Solid Solution Formation in Substituted Nitrobenzoic Acids

Computational methods are increasingly used to understand and predict the formation of solid solutions, which are crystalline solids comprising two or more different molecules. Studies on binary systems of substituted nitrobenzoic acids have utilized computational calculations to rationalize and predict their ability to form solid solutions. chemrxiv.orgresearchgate.net

These studies often involve calculating lattice and intermolecular interaction energies to identify factors that favor the formation of solid solutions. researchgate.netscientific.net For instance, a computational procedure might involve virtually replacing a certain percentage of molecules in the crystal structure of one compound with another and calculating the energetic feasibility of this substitution. lu.lv

However, research has also shown that simply calculating the change in intermolecular interaction energy upon substitution may not be sufficient to accurately predict the experimentally observed solubility limits in these solid solutions. researchgate.net This suggests that other factors, possibly related to subtle changes in crystal packing and long-range interactions, also play a crucial role. These computational models are often validated and refined using experimental data from techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). researchgate.netlu.lv

Applications of 2 Iodo 5 Nitrobenzoic Acid in Organic Synthesis and Beyond

As a Multifunctional Building Block

The unique arrangement of functional groups on the benzene (B151609) ring of 2-iodo-5-nitrobenzoic acid makes it a key starting material and intermediate in the synthesis of more elaborate chemical structures.

This compound serves as a fundamental building block for constructing more complex organic molecules. Its utility stems from the reactivity of its functional groups, which can be selectively targeted in various chemical reactions. For instance, the iodine atom can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, creating more complex aromatic systems.

Furthermore, the nitro group is readily reduced to an amino group (-NH₂) using reducing agents like hydrogen gas with a catalyst. This transformation yields 2-iodo-5-aminobenzoic acid, which opens up another avenue for derivatization, such as diazotization followed by substitution or further coupling reactions. The compound is also a known reactant for the synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo compounds. smolecule.com The oxidation of related compounds, such as 2-iodo-5-nitrotoluene (B1294305), can also produce this compound.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Substitution | Palladium catalyst, boronic acids (Suzuki-Miyaura) | Aryl-substituted benzoic acids | |

| Reduction | Hydrogen gas with catalyst | 2-Iodo-5-aminobenzoic acid |

| Oxidation (of precursor) | Potassium permanganate (B83412) on 2-iodo-5-nitrotoluene | this compound | |

The applications of this compound extend to the field of material science. It is utilized in the development of new materials that possess specific, desirable properties. For example, it has been employed in the formulation of materials for polarizing films used in liquid crystal displays (LCDs). smolecule.com Additionally, it can serve as a reagent in the synthesis of fluorescent compounds; it reacts with terminal alkynes to create fluorescent molecules that can be immobilized on electrodes for use as probes in voltammetry studies. biosynth.com

In Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound and its derivatives are of significant interest due to their potential as intermediates and lead compounds in the drug discovery process.

This compound functions as a crucial intermediate in the synthesis of various pharmaceutical compounds. smolecule.com Its structural framework is a component of more complex drug molecules. For example, the related compound 2-chloro-5-iodobenzoic acid, which can be synthesized from precursors involving nitration and reduction steps similar to those used with this compound, is a key starting material for SGLT-2 inhibitors like Dapagliflozin, a medication used in the management of diabetes. google.comgoogle.com Derivatives of the related compound 2-iodo-5-nitrotoluene are also valuable in developing new drugs.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification. This compound has been identified as a potential lead compound for drug development. smolecule.com Research has indicated its potential in the development of drugs aimed at enhancing cognitive function through the inhibition of acetylcholinesterase. The unique substitution pattern of the molecule provides a scaffold that can be modified to optimize its interaction with biological targets.

The scaffold of this compound is used in the synthesis of various bioactive molecules. smolecule.com Derivatives have been investigated for their potential as antimicrobial and anticancer agents. smolecule.comsmolecule.com For instance, it can be used in the synthesis of quinazolinone derivatives, a class of compounds known to possess a wide range of biological activities, including anticancer properties. researchgate.net Modifications of the this compound structure have led to the development of new molecules with significant antibacterial activity, including effectiveness against resistant bacterial strains.

Table 2: Applications of this compound in Medicinal Chemistry

| Application Area | Specific Role | Example/Target | Reference |

|---|---|---|---|

| Pharmaceutical Intermediates | Starting material for complex APIs | Precursor to SGLT-2 inhibitors | google.comgoogle.com |

| Lead Compound | Scaffold for drug design | Acetylcholinesterase inhibitors |

| Bioactive Molecules | Synthesis of therapeutic agents | Quinazolinone-based anticancer agents, antimicrobial compounds | researchgate.net |

Studies as an Enzyme Inhibitor or Biochemical Probe

The reactivity of this compound makes it a candidate for use in biochemical studies. It has been identified as a reactive molecule that can be employed as a biochemical probe. biosynth.com For instance, it reacts with terminal alkynes to create fluorescent compounds, which are valuable tools in biochemical assays and voltammetry studies where the compound can be immobilized on an electrode to probe reactions. biosynth.com

While direct studies extensively detailing its role as an enzyme inhibitor are specific, the broader class of nitrobenzoic acid derivatives has been investigated for such properties. For example, the related compound 2-nitro-5-thiosulfobenzoic acid (NTSB) has been identified as a novel and specific inhibitor for the enzyme deoxyribonuclease I (DNase I). nih.gov This suggests the potential of the nitrobenzoic acid scaffold in enzyme inhibition research.

Scaffolds for Designing Agents Targeting Specific Enzymes or Receptors

A significant application of this compound is its use as a structural foundation, or scaffold, for the synthesis of more complex molecules designed to interact with specific biological targets. Its functional groups allow for controlled, sequential reactions to build intricate molecular architectures.

Research has shown it is a useful reactant in the synthesis of heterocyclic compounds like 2-Arylquinazolines and Tetracyclic Isoindolo[1,2-a]quinazolines. chemicalbook.com Furthermore, isomers such as 2-iodo-3-nitrobenzoic acid are used to design and synthesize heterocyclic compounds intended to act as enzyme inhibitors and potential drugs. nus.edu.sg

A specific and notable application is in the development of potential antiviral agents. This compound has been used as a starting material to create derivatives of ebselen, which were designed and synthesized to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. semanticscholar.org This highlights its role as a key building block for targeting specific and critical enzymes.

Table 1: Use of this compound as a Synthetic Scaffold

| Target Molecule/Class | Intended Biological Target | Reference |

|---|---|---|

| Ebselen Derivatives | SARS-CoV-2 Main Protease (Mpro) | semanticscholar.org |

| 2-Arylquinazolines | Heterocyclic Systems for Bio-screening | chemicalbook.com |

In Material Science Applications

The utility of this compound extends into the field of material science, where it serves as a precursor for novel materials with specialized properties. sigmaaldrich.com

The compound's reactivity is harnessed to create advanced chemical reagents and materials. One prominent example is its use as a key precursor in the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. researchgate.net This resulting substance is a hypervalent iodine-based electrophilic trifluoromethylating reagent, a sophisticated tool used in modern organic synthesis. researchgate.net Additionally, chemical suppliers categorize this compound as a building block for advanced materials such as Metal-Organic Framework (MOF) ligands and materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com

Table 2: Application in Novel Material Synthesis

| Precursor | Synthesized Material | Application of Material | Reference |

|---|---|---|---|

| This compound | 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | Electrophilic Trifluoromethylating Reagent | researchgate.net |

While not a dye itself, this compound is relevant in the synthesis of colorants. Its chemical structure serves as a precursor for dye intermediates. The nitro group (-NO₂) on the benzene ring can be chemically reduced to an amino group (-NH₂), yielding 2-Amino-5-nitrobenzoic acid. This derivative is known to be used as an intermediate in the production of dyes. chemicalbook.com Furthermore, some chemical suppliers list this compound within their product category of Organic Pigments, indicating its role as a starting material in this sector of the chemical industry. bldpharm.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-nitro-5-thiosulfobenzoic acid (NTSB) |

| Deoxyribonuclease I (DNase I) |

| 2-Arylquinazolines |

| Tetracyclic Isoindolo[1,2-a]quinazoline |

| 2-iodo-3-nitrobenzoic acid |

| Ebselen |

| 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one |

| 2-Amino-5-nitrobenzoic acid |

Environmental and Toxicological Considerations in Research Contexts

Research on Biodegradation and Environmental Fate

The environmental impact of nitroaromatic compounds, a class to which 2-iodo-5-nitrobenzoic acid belongs, is a significant area of research. These compounds can enter the environment through various industrial and research-related waste streams. The nitro group, being electron-withdrawing, influences the chemical and biological reactivity of the aromatic ring. epa.gov

While specific research on the biodegradation of this compound is not extensively detailed in the provided results, general principles of nitroaromatic compound metabolism by microorganisms are relevant. Bacteria have been shown to degrade nitrobenzoic acids, often initiating the process by reducing the nitro group. nih.gov The presence of a halogen, such as iodine, can affect the rate and pathway of biodegradation.

The octanol-water partition coefficient (log P) for this compound is 1.24, which suggests a moderate potential for lipophilicity. Another source indicates a log Pow of 2.03, noting that bioaccumulation is not expected. sigmaaldrich.com This value provides an indication of how the compound might partition between fatty tissues of organisms and water. It is important to prevent the release of this chemical into drains or the wider environment. sigmaaldrich.comchemicalbook.comthermofisher.comcdhfinechemical.com

Safe Handling and Laboratory Practices

In a laboratory setting, this compound must be handled with care, following established safety protocols to minimize risk. uab.edu It is classified as a substance that may be harmful if swallowed, cause skin irritation, and result in serious eye irritation. cdhfinechemical.comnih.gov It may also cause respiratory irritation. cdhfinechemical.comnih.gov

Personal Protective Equipment (PPE):

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact. chemicalbook.com

Hand Protection: Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard should be worn. chemicalbook.com Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact. cdhfinechemical.com

Body Protection: Wear impervious, fire/flame-resistant clothing. chemicalbook.com Laboratory coats are a standard requirement.

Engineering Controls and Hygiene:

The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. chemicalbook.comchemsrc.com

Emergency exits and risk-elimination areas should be clearly designated. chemicalbook.com

General industrial hygiene practices, such as washing hands before breaks and at the end of the workday, are essential. cdhfinechemical.com Contaminated clothing should be changed immediately and washed before reuse. sigmaaldrich.com

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.comsigmaaldrich.com

Keep the compound away from incompatible materials such as strong oxidizing agents and strong bases. fishersci.com

Disposal Considerations in Research Environments

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. thermofisher.com

Waste Disposal Methods:

Waste material is considered hazardous and must be disposed of in accordance with national and local regulations. sigmaaldrich.comthermofisher.com

One approved method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. chemicalbook.com

Chemicals should be left in their original containers, and not mixed with other waste. sigmaaldrich.com

Empty containers should be handled as if they were full. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. chemicalbook.com

Environmental Precautions:

Under no circumstances should the chemical be allowed to enter drains or sewer systems. sigmaaldrich.comchemicalbook.comcdhfinechemical.com

Spills should be contained, collected, and disposed of properly. sigmaaldrich.comfishersci.com

Future Research Directions and Emerging Trends

Exploration of New Catalytic Transformations

The reactivity of the carbon-iodine bond and the influence of the electron-withdrawing nitro group make 2-Iodo-5-nitrobenzoic acid a prime candidate for novel catalytic transformations. Research is increasingly focused on leveraging these features to construct complex molecular architectures.

Light-Driven Reactions: An emerging area is the use of visible light to activate transformations. For instance, ethynylbenziodoxolones (EBX) derived from this compound have been shown to react with phenols under blue LED irradiation. nih.gov This light-activated process, proceeding through an electron donor-acceptor complex, yields (Z)-2-iodovinyl phenyl ethers, which are valuable synthetic precursors. nih.gov These products can subsequently undergo a variety of stereospecific, transition-metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Ullmann reactions, to create diverse, functionally complex trisubstituted alkenes. nih.gov

Domino Reactions: There is potential for discovering new domino reactions that utilize this compound. While its use in a copper-catalyzed domino reaction with carbodiimides to produce quinazolinediones resulted in a low yield (22%), with the formation of an N-acylurea byproduct, this highlights an area for optimization. Future work could focus on developing new catalytic systems or reaction conditions to favor the desired cyclization pathway and expand the scope of such multi-bond-forming sequences.

Cross-Coupling Innovations: The compound's reactivity in cross-coupling reactions is well-established, but there is always room for improvement. Future research will likely focus on developing more efficient, milder, and more selective catalytic systems (e.g., using palladium, copper, or other transition metals) to further enhance its utility as a building block in the synthesis of complex organic molecules.

Development of Sustainable Synthesis Routes

The conventional synthesis of this compound presents environmental and safety challenges, creating a significant opportunity for the development of more sustainable methods.

The established laboratory-scale synthesis involves the direct nitration of 2-iodobenzoic acid using a heated mixture of concentrated nitric acid and sulfuric acid. nih.gov This method has several drawbacks:

Harsh Conditions: It requires high temperatures (135 °C) and the use of strong, corrosive acids. nih.gov

Byproduct Formation: The reaction can produce an inseparable mixture of isomers, primarily the desired this compound along with the 2-iodo-3-nitrobenzoic acid isomer, which complicates purification and reduces the effective yield. ambeed.com

Safety Concerns: The preparation can generate toxic iodine gas (I2), necessitating the use of a well-ventilated fume hood. nih.gov

Future research will focus on "green chemistry" principles to address these issues. smolecule.com Potential avenues for exploration include:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to avoid harsh acidic conditions and improve regioselectivity.

Catalytic Methods: Developing catalytic nitration processes that can operate under less extreme temperatures and pressures, and which may offer better control over isomer formation.

Improved Work-up Procedures: Designing purification methods that are more environmentally friendly and efficient than current protocols.

The development of a truly green and scalable synthesis for this compound remains a key challenge and a significant area for future investigation.

Advanced Applications in Chemical Biology

The unique combination of functional groups in this compound makes it a valuable tool in chemical biology, a field focused on studying and manipulating biological systems using chemical tools. ru.nlgoogleapis.com Its reactive iodine atom and nitro group can be exploited for targeted interactions with biomolecules.

Bioconjugation and Click Chemistry: The compound serves as a key starting material for the synthesis of advanced bioorthogonal probes. ru.nlgoogleapis.com For example, it has been used in the multi-step synthesis of substituted azadibenzocyclooctyne compounds. googleapis.com These cyclooctyne (B158145) probes are instrumental in "metal-free click reactions," such as strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the specific labeling of biomolecules (like proteins or glycans) modified with azides in living systems without the need for a toxic metal catalyst. googleapis.com

Covalent Inhibitor Development: The electrophilic nature of the molecule, enhanced by its functional groups, makes it a candidate for the design of covalent inhibitors. nih.govacs.org In one study, this compound was reacted with an amine to form a potent covalent inverse-agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key protein in metabolic regulation. nih.govacs.org Future research could expand on this, using the 2-iodo-5-nitrobenzoyl scaffold to target other proteins where covalent modification could lead to therapeutic benefits.

Molecular Probes: The compound's structure can be incorporated into molecular probes for studying enzyme mechanisms or for protein labeling. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution, allowing for interaction with and modification of biological targets.

The main challenge in this area is designing reactions that are "bioorthogonal"—meaning they must proceed efficiently and selectively in complex biological environments, typically in water at physiological pH, without interfering with native biological processes. ru.nlgoogleapis.com

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

A significant emerging trend in chemical synthesis is the integration of artificial intelligence (AI) and machine learning (ML) to predict reaction outcomes and design novel synthetic routes. While specific studies applying these technologies directly to this compound are not yet prevalent, this represents a major frontier for future research.

| AI/ML Application Area | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Algorithms could be trained on datasets of reactions involving substituted aromatics to predict the yield, regioselectivity, and potential byproducts of new transformations with this compound. This could accelerate the discovery of novel catalytic reactions (as in 8.1). |

| Synthesis Route Planning | Retrosynthesis software powered by AI can propose novel and more efficient pathways for synthesizing the compound itself or for using it as a starting material to build more complex molecules. This could aid in developing the sustainable routes discussed in 8.2. |

| Discovery of Novel Reagents | ML models could screen virtual libraries of compounds to identify new reagents with reactivity profiles similar or superior to this compound for specific applications, such as in chemical biology or materials science. |

The primary challenge is the need for large, high-quality datasets of chemical reactions to train accurate predictive models. As more reaction data becomes available in standardized digital formats, the power of AI and ML to accelerate research involving specialized reagents like this compound will undoubtedly grow.

Challenges and Opportunities in Scaling Up Research Syntheses

Transitioning a chemical synthesis from a small laboratory scale to a larger, more industrially relevant scale presents a distinct set of challenges and opportunities. google.com For this compound, the current synthetic methods pose significant hurdles to scale-up.

Challenges:

Safety: The generation of iodine gas during the nitration of 2-iodobenzoic acid is a major safety concern that becomes more acute at larger scales. nih.gov

Reaction Conditions: The use of highly corrosive acids (HNO₃/H₂SO₄) at elevated temperatures requires specialized, corrosion-resistant equipment, increasing capital costs. nih.gov

Product Isolation and Purity: The formation of the 2-iodo-3-nitrobenzoic acid isomer as a significant byproduct complicates purification. ambeed.com Achieving high purity on a large scale would require highly efficient, and potentially costly, separation techniques.

Process Complexity: Alternative routes, such as those involving diazotization-iodination, are often considered unsuitable for large-scale production due to their complexity and lengthy processes.

Opportunities:

Process Optimization: There is a clear opportunity to reinvestigate and optimize the existing synthesis. This could involve detailed kinetic studies to better control the reaction and minimize byproduct formation.

Flow Chemistry: Continuous flow reactors could offer a safer and more efficient alternative to traditional batch processing. Flow chemistry allows for better control over reaction temperature and mixing, can handle hazardous intermediates more safely in small, contained volumes, and can facilitate easier scale-up by running the process for longer durations.

Development of Novel Routes: The most significant opportunity lies in the development of entirely new, scalable synthetic routes that avoid the harsh conditions and hazardous byproducts of the current method, aligning with the goals of sustainable synthesis (8.2).

Successfully addressing these challenges will be crucial for making this compound more accessible and cost-effective for broader applications in pharmaceuticals, materials science, and chemical research. smolecule.com

Q & A

Q. Basic Research Focus

- Spectroscopy :

- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement .

Advanced Tip : Cross-validate spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments .

How can researchers address discrepancies in crystallographic data for this compound?

Advanced Research Focus

Contradictions in bond lengths or angles may arise from:

- Twinned Crystals : Use SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .

- Thermal Motion : Refine anisotropic displacement parameters to account for dynamic disorder.

Methodological Answer : Re-examine data collection parameters (e.g., temperature, resolution) and apply restraints for iodine-heavy atoms during refinement .

What are the stability profiles of this compound under varying pH and solvent conditions?

Q. Advanced Research Focus

- Acidic Conditions : The nitro group may undergo partial reduction in strongly acidic media (pH < 2).

- Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but prone to iododecarboxylation in protic solvents at elevated temperatures .

Experimental Design : Conduct accelerated stability studies using HPLC to track degradation products and establish storage guidelines (e.g., inert atmosphere, −20°C) .

How can computational modeling enhance the study of this compound’s reactivity?

Q. Advanced Research Focus

- Reactivity Prediction : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites .

- Crystal Packing Analysis : Employ Mercury (CCDC) to model intermolecular interactions (e.g., I···O halogen bonding) influencing solubility .

Data Integration : Compare computed IR/Raman spectra with experimental data to validate electronic structure models .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated halogenated waste containers .

Advanced Consideration : Conduct a hazard assessment using SDS data to identify incompatible materials (e.g., strong oxidizers like peroxides) .

Notes for Methodological Rigor